2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S/c19-14-6-7-16(20)17(12-14)21-18(24)13-22-8-10-23(11-9-22)27(25,26)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELMLSPKOVMFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of piperazine with benzenesulfonyl chloride to form the benzenesulfonyl-piperazine intermediate. This intermediate is then reacted with 2,5-dichlorophenylacetyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group or the acetamide moiety.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.
Scientific Research Applications
Overview
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, leading to potential applications in drug development, particularly for conditions such as cancer and infections.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Anticancer Research
Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzamides have been explored for their ability to induce apoptosis in various cancer cell lines. In vitro studies indicate that certain structural modifications can enhance cytotoxicity against breast, colon, and cervical cancer cells .
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example, a series of sulfonamide derivatives were evaluated for their efficacy against bacterial strains, showing activity comparable to established antibiotics such as penicillin and ciprofloxacin. The mechanism often involves inhibition of bacterial enzyme systems .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of key enzymes involved in disease processes. For instance, sulfonamide derivatives have shown promise as acetylcholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme can lead to increased levels of acetylcholine, improving cognitive function.
Drug Development
The unique chemical structure of this compound positions it as a valuable lead compound in drug discovery. Its ability to modulate biological pathways makes it suitable for further optimization and testing in clinical settings .
Case Studies
Several case studies illustrate the effectiveness and potential applications of this compound:
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group and the dichlorophenyl moiety contribute to its binding affinity and selectivity for certain receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Structural Differences and Implications
This may alter receptor affinity or metabolic stability.
Acetamide Modifications :
- The target compound ’s dichlorophenyl-acetamide moiety shares similarities with but contrasts with the methylsulfonyl-nitroacetamide in , which introduces a nitro group (electron-withdrawing) that could influence reactivity or toxicity.
- The carboxylic acid in (vs. acetamide) drastically changes solubility and ionization, limiting its utility in hydrophobic environments.
Electronic and Steric Effects: Benzenesulfonyl (target) vs. Fmoc (): The Fmoc group’s carbamate linkage and fluorenyl ring add rigidity and steric hindrance, which may impede binding in certain targets. Dichlorophenyl (target, ) vs.
Biological Activity
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article outlines its synthesis, biological evaluations, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : C18H19Cl2N3O2S
- Molecular Weight : 396.39 g/mol
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives. The process includes the introduction of the benzenesulfonyl group and subsequent acetamide formation, which has been detailed in various synthetic methodologies .
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of this compound using in vitro methods. For example, a tube dilution technique demonstrated significant antimicrobial activity against various bacterial strains, comparable to standard antibiotics such as ciprofloxacin and fluconazole. The results indicated that certain derivatives of piperazine exhibit enhanced activity due to structural modifications .
Anticancer Potential
The anticancer efficacy of this compound has been evaluated using the MTT assay against several cancer cell lines. The compound showed promising results with an IC50 value indicating effective cytotoxicity against human colon cancer cells (HCT116) and mouse macrophage leukemia cells (RAW 264.7). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Osteoclast Inhibition
Another significant aspect of this compound's biological activity is its potential as an osteoclast inhibitor. Studies have shown that it can effectively suppress osteoclastogenesis, which is crucial for preventing bone resorption associated with diseases like osteoporosis. The compound alters mRNA expression levels of osteoclast-specific markers and inhibits F-actin belt formation in osteoclasts, demonstrating its potential for treating osteolytic disorders .
Case Studies
- Antimicrobial Evaluation : A study conducted on modified piperazine derivatives revealed that certain substitutions significantly enhance antimicrobial efficacy. Compounds similar to this compound were shown to inhibit growth in resistant bacterial strains .
- Anticancer Activity : In a comparative analysis with standard chemotherapeutics, this compound exhibited lower but notable anticancer activity, suggesting it could serve as a lead compound for further development .
- Bone Resorption Studies : Experimental models indicated that this compound could significantly prevent OVX-induced bone loss in vivo, positioning it as a candidate for future osteoporosis treatments .
Q & A
Q. What are the standard synthetic protocols for 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide, and how are intermediates validated?
- Methodology : The synthesis typically involves multi-step reactions:
Amide coupling : React 2,5-dichloroaniline with chloroacetyl chloride to form the acetamide backbone.
Piperazine functionalization : Introduce the benzenesulfonyl group via nucleophilic substitution under reflux in anhydrous dichloromethane with a base (e.g., triethylamine) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates.
- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm; piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and sulfonyl S=O stretch (~1150–1350 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₈Cl₂N₃O₃S: 438.0432) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation methods are recommended?
- Methodology :
Docking studies : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the dichlorophenyl moiety .
Validation : Compare computational results with in vitro binding assays (e.g., radioligand displacement studies) to refine force field parameters .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodology :
- Comparative analysis : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) using identical cell lines (e.g., HEK-293 for receptor studies).
- Control checks : Verify compound purity (>95% by HPLC) and solubility (e.g., DMSO stock concentration ≤0.1% to avoid solvent interference) .
Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?
- Methodology :
- Hydrolysis studies : Expose the compound to buffers at varying pH (3–10) and analyze degradation products via LC-MS .
- Photolysis : Use UV irradiation (λ = 254–365 nm) to simulate sunlight exposure and identify photo-degradation intermediates .
Q. How can X-ray crystallography clarify structural ambiguities arising from spectroscopic data?
- Methodology :
- Crystallization : Grow single crystals via slow evaporation (e.g., dichloromethane/methanol mixture).
- Data collection : Resolve dihedral angles (e.g., amide plane vs. piperazine ring) and hydrogen-bonding networks (e.g., N–H⋯O=S interactions) to confirm 3D conformation .
Q. What strategies improve yield in large-scale synthesis while minimizing side reactions?
- Methodology :
- Optimize stoichiometry : Use a 1.2:1 molar ratio of benzenesulfonyl chloride to piperazine intermediate to reduce unreacted starting material.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation at lower temperatures (40–50°C) .
Methodological Considerations
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodology :
Core modifications : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzene ring).
Assay selection : Use parallel screening (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity trends .
Q. What in vitro assays are most reliable for evaluating potential neuropharmacological effects?
- Methodology :
- Receptor binding : Perform competitive binding assays using ³H-labeled ligands (e.g., ³H-ketanserin for 5-HT₂A receptor affinity) .
- Functional assays : Measure cAMP accumulation or calcium flux in transfected cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
